1-(2-methoxyphenyl)-N-methyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-carboxamide
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Overview
Description
Synthesis Analysis
Synthetic routes for related compounds involve multiple steps, including cyclization, amidation, and substitution reactions. The synthesis of novel pyrazole derivatives, characterized by methods like NMR and mass spectra, often involves reactions between specific functional groups to form complex structures with distinct chemical and physical properties (Kumara et al., 2018). For example, cyclization of substituted-benzoic acid hydrazide using phosphorous oxychloride at high temperatures is a common method for synthesizing oxadiazole derivatives (Rai et al., 2009).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods are pivotal in determining the molecular structures of such compounds. For instance, X-ray powder diffraction data have been utilized to confirm the three-dimensional structure of related compounds, highlighting the significance of crystallography in understanding the molecular geometry and electronic structure (Wang et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of related compounds can be influenced by their structure, with specific functional groups facilitating reactions such as nucleophilic displacement. For example, nucleophilic displacement of bromide in the pyrazole ring with fluoride has been demonstrated, showcasing the potential for synthesizing radiolabeled compounds for imaging studies (Katoch-Rouse & Horti, 2003).
Physical Properties Analysis
The physical properties, including solubility and thermal stability, of these compounds can be studied using techniques like TG-DTG and DFT calculations. The twisted conformation between rings and the thermal stability up to specific temperatures are critical for understanding the material's behavior under different conditions (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties, such as electrophilic and nucleophilic regions, can be optimized and calculated using ab-initio methods. Such studies are crucial for identifying the solvent effects on structural parameters and for investigating non-linear optical properties of the compounds (Kumara et al., 2018).
properties
IUPAC Name |
1-(2-methoxyphenyl)-N-methyl-N-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3/c1-25(13-18-23-19(24-29-18)14-6-5-9-21-10-14)20(27)15-11-22-26(12-15)16-7-3-4-8-17(16)28-2/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEYQUZAZPSQFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CN=CC=C2)C(=O)C3=CN(N=C3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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